molecular formula C8H15NO B2973905 {6-Oxaspiro[3.4]octan-2-yl}methanamine CAS No. 2241140-67-8

{6-Oxaspiro[3.4]octan-2-yl}methanamine

Cat. No.: B2973905
CAS No.: 2241140-67-8
M. Wt: 141.214
InChI Key: HTGCXYZBINTCIH-UHFFFAOYSA-N
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Description

{6-Oxaspiro[3.4]octan-2-yl}methanamine is a spirocyclic amine characterized by a 6-oxaspiro[3.4]octane scaffold fused to a methanamine group. The spirocyclic structure introduces unique conformational rigidity, which can enhance binding specificity in pharmacological contexts . The compound’s InChIKey (HTGCXYZBINTCIH-UHFFFAOYSA-N) and CAS number (2155856-06-5) confirm its distinct identity .

Properties

IUPAC Name

6-oxaspiro[3.4]octan-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-5-7-3-8(4-7)1-2-10-6-8/h7H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGCXYZBINTCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241140-67-8
Record name {6-oxaspiro[3.4]octan-2-yl}methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Oxaspiro[3.4]octan-2-yl}methanamine typically involves the formation of the spirocyclic structure followed by the introduction of the methanamine group. One common method starts with the cyclization of appropriate precursors to form the oxaspiro ring.

Industrial Production Methods

Industrial production methods for {6-Oxaspiro[3.4]octan-2-yl}methanamine may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{6-Oxaspiro[3.4]octan-2-yl}methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

{6-Oxaspiro[3.4]octan-2-yl}methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {6-Oxaspiro[3.4]octan-2-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between {6-Oxaspiro[3.4]octan-2-yl}methanamine and related spirocyclic amines:

Compound Molecular Formula Molecular Weight Key Structural Features Noted Properties/Applications
{6-Oxaspiro[3.4]octan-2-yl}methanamine C₈H₁₅NO 141.21 g/mol Spirocyclic 6-oxa ring system; methanamine substituent Limited experimental data; hypothesized utility in CNS-targeting agents due to amine functionality .
1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine C₇H₁₂N₂O 140.18 g/mol Incorporation of nitrogen (aza) and oxygen in the spiro ring; conjugated double bond Enhanced polarity and potential for hydrogen bonding; possible use in protease inhibitors .
2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-amine C₉H₁₇NO 155.24 g/mol Extended ethanamine chain vs. methanamine; same spiro scaffold Increased lipophilicity compared to methanamine analogs; may improve blood-brain barrier penetration .
6-Azaspiro[3.4]octane-8-methanamine, 6-(phenylmethyl) C₁₅H₂₂N₂ 230.35 g/mol Benzyl-substituted nitrogen; additional aromatic ring Designed for receptor subtype selectivity in neuropharmacology .
{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride C₉H₁₈ClN 175.7 g/mol Bicyclic (non-spiro) scaffold; hydrochloride salt form Higher water solubility; used in peptide mimetics and enzyme inhibitors .

Key Structural and Functional Insights

Ring System Variations: The 6-oxaspiro[3.4]octane core distinguishes {6-Oxaspiro[3.4]octan-2-yl}methanamine from bicyclic analogs (e.g., {bicyclo[2.2.2]octan-2-yl}methanamine), which lack spirocyclic strain and exhibit distinct conformational dynamics .

Substituent Effects: The methanamine group in the title compound provides a primary amine, critical for interactions with biological targets like monoamine transporters or G-protein-coupled receptors . Derivatives with extended alkyl chains (e.g., 2-{5-oxaspiro[3.4]octan-6-yl}ethan-1-amine) show increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Pharmacological Potential: While direct studies on {6-Oxaspiro[3.4]octan-2-yl}methanamine are sparse, structurally related compounds such as LR-5182 (a bicyclo[2.2.2]octane-based amine) demonstrate noradrenaline/dopamine reuptake inhibition, suggesting possible CNS applications for the title compound .

Biological Activity

{6-Oxaspiro[3.4]octan-2-yl}methanamine is a spirocyclic compound characterized by a unique molecular structure that includes an oxaspiro ring fused to an octane backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

Chemical Structure and Properties

The molecular formula of {6-Oxaspiro[3.4]octan-2-yl}methanamine is C8H15NO, with a molecular weight of approximately 157.21 g/mol. The compound features an amine functional group, which contributes to its reactivity and potential biological activity. Its spirocyclic structure may enhance binding affinity to biological targets, making it a candidate for further investigation in drug development and therapeutic applications.

The mechanism of action for {6-Oxaspiro[3.4]octan-2-yl}methanamine involves its ability to interact with specific molecular targets within biological systems. The methanamine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is crucial for understanding the compound's potential therapeutic effects .

Biological Activity

Research into the biological activity of {6-Oxaspiro[3.4]octan-2-yl}methanamine has revealed several promising areas:

  • Enzyme Modulation : Preliminary studies suggest that this compound may modulate enzymatic activities, which could be beneficial in treating conditions related to metabolic pathways .
  • Receptor Binding : The compound is being investigated for its potential ability to bind to specific receptors, which may lead to physiological responses relevant to drug discovery .
  • Therapeutic Potential : Ongoing research aims to explore its applications as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of {6-Oxaspiro[3.4]octan-2-yl}methanamine, a comparison with similar compounds is essential:

Compound NameStructure TypeKey Features
{5-Oxaspiro[3.4]octan-6-yl}methanamineSpirocyclic amineDifferent positioning of functional groups
{6-Oxaspiro[3.4]octan-7-yl}methanamineSpirocyclic amineVariations in binding affinities and reactivity
{6-Oxaspiro[3.4]octan-2-yl}methanamineSpirocyclic amineUnique interaction profile due to specific structure

This table highlights how the structural differences among these compounds may influence their biological activities and applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of spirocyclic compounds similar to {6-Oxaspiro[3.4]octan-2-yl}methanamine:

  • Study on Enzyme Interaction : A study explored the interaction of spirocyclic compounds with ketoreductases, demonstrating their potential to modulate enzyme activity effectively .
  • Pharmaceutical Applications : Research has indicated that compounds with similar structures have been developed as potential therapeutic agents targeting neurological pathways, showcasing their relevance in modern medicinal chemistry .
  • Synthesis and Characterization : Detailed synthetic routes have been established for creating derivatives of spirocyclic amines, emphasizing the versatility and potential modifications that can enhance biological activity .

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